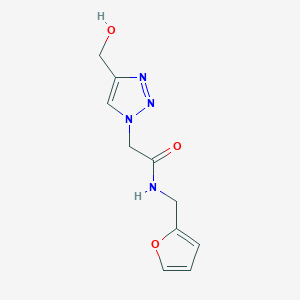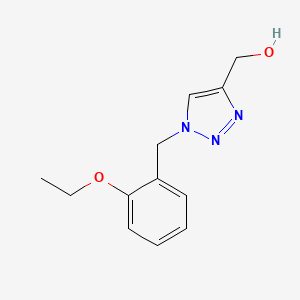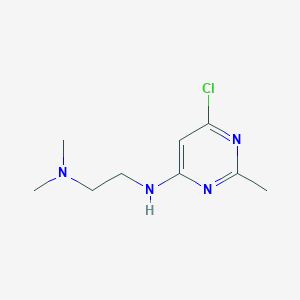![molecular formula C11H12FN3 B1467540 {1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine CAS No. 1343423-51-7](/img/structure/B1467540.png)
{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine
Overview
Description
“{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine” is a chemical compound. It is also known as 1-(4-Fluorobenzyl)piperazine . It is used as a building block in the synthesis of a variety of biologically active molecules .
Synthesis Analysis
The synthesis of this compound involves a two-step reaction. The first step involves the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation . The second step involves the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The crystal structure of a similar compound, 1-[bis(4-fluorophenyl)methyl]piperazine-1,4-diium dimaleate, has been determined . The salt crystallizes in the orthorhombic Pbca space group with unit-cell parameters: a = 9.7143(3) Å, b = 18.2668(3) Å, c = 27.2219(8) Å .Scientific Research Applications
Alzheimer's Disease Treatment
Pyrazole derivatives, including compounds similar to "{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine", have been synthesized and studied for their inhibitory activities against acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are enzymes of interest in the treatment of Alzheimer's disease. These compounds demonstrate significant inhibitory activities, suggesting their potential as multitarget-directed ligands for Alzheimer's disease treatment (Kumar et al., 2013).
Antipsychotic Potential
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has explored their potential as novel antipsychotic agents. Early studies indicated that certain derivatives did not interact with dopamine receptors like conventional antipsychotic drugs but showed an antipsychotic-like profile in behavioral animal tests. This suggests their use as a new class of antipsychotic agents with a different mode of action (Wise et al., 1987).
Structural and Synthetic Studies
The ambient-temperature synthesis of pyrazolyl derivatives has been reported, providing insight into novel synthetic routes and structural characterizations of compounds in this class. These studies lay the groundwork for further exploration of their potential applications in various fields of chemistry and biology (Becerra et al., 2021).
Antimicrobial and Herbicidal Activity
Fluorine-containing pyrazole derivatives have been evaluated for their antimicrobial activities against various bacteria and fungi. Some derivatives exhibit significant antibacterial activity, highlighting their potential as novel antimicrobial agents (Rai et al., 2009). Additionally, certain pyrazole compounds have been synthesized and tested for herbicidal activity, with promising results against weeds, suggesting their application in agriculture (Zhou et al., 2010).
Safety and Hazards
properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-11-3-1-9(2-4-11)7-15-8-10(5-13)6-14-15/h1-4,6,8H,5,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMAWZBKHPAAGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(Cyclobutylamino)methyl]cyclopentan-1-amine](/img/structure/B1467465.png)


![[1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467469.png)

![{1-[(3-bromophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467472.png)
![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467473.png)
![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467474.png)
![1-[(4-Fluorophenyl)methyl]cyclopropan-1-ol](/img/structure/B1467475.png)
![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467476.png)
![N-[(2,4-dichlorophenyl)methyl]cyclobutanamine](/img/structure/B1467480.png)